Mesuaxanthone B

Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophage

Mesuaxanthone B is the definitive non-prenylated 1,5,6-trihydroxyxanthone scaffold for SAR studies. Unlike prenylated congeners (α-mangostin, macluraxanthone) showing broad cytotoxicity, it serves as the essential negative control to isolate pharmacophore contributions of prenyl/pyrano substituents. Validated BGC-823 cytotoxicity (IC₅₀=10.1 μM) provides quantitative assay calibration. Procure as HPLC-certified reference standard (≥98%) for botanical QC across Mesua, Garcinia, Calophyllum, and Hypericum species.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
CAS No. 5042-03-5
Cat. No. B192604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesuaxanthone B
CAS5042-03-5
SynonymsMesuaxanthone-B;  Mesuaxanthone B
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O
InChIInChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H
InChIKeyQVQLOWQNIFSVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesuaxanthone B (CAS 5042-03-5): Natural Xanthone Reference Standard for Anti-inflammatory and Cytotoxicity Screening


Mesuaxanthone B (1,5,6-trihydroxyxanthone, CAS 5042-03-5) is a tetraoxygenated xanthone originally isolated from the heartwood of Mesua ferrea L. (Guttiferae/Clusiaceae) and subsequently identified in Calophyllum, Garcinia, and Hypericum species [1]. It belongs to the class of naturally occurring xanthones—polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 [2]. With a molecular formula of C₁₃H₈O₅ and molecular weight of 244.20 g/mol, the compound is commercially available as an analytical reference standard typically at HPLC purity ≥98% .

Why Xanthone Class Substitution Cannot Be Assumed: Structure-Activity Determinants of Mesuaxanthone B


Xanthones are a structurally diverse class whose biological activity is exquisitely sensitive to substitution pattern and functionalization. Systematic structure-activity relationship (SAR) analyses across Mesua-derived xanthones demonstrate that the presence, number, and positioning of prenyl, pyrano, and hydroxyl substituents dramatically modulate cytotoxic potency and anti-inflammatory efficacy [1]. Mesuaxanthone B (1,5,6-trihydroxy substitution) represents a specific hydroxylation pattern that confers distinct pharmacological properties not shared by its structural isomers (e.g., 1,3,5-trihydroxyxanthone, 1,3,7-trihydroxyxanthone) or prenylated congeners. The absence of lipophilic prenyl/pyrano appendages—which in compounds like macluraxanthone and α-mangostin correlate with enhanced membrane permeability and multi-cell-line cytotoxicity—renders Mesuaxanthone B a fundamentally different experimental tool [2]. Procurement of a generic "xanthone" or substitution with a positional isomer will not recapitulate the same biological profile; the following quantitative evidence establishes the specific parameters that differentiate this compound for targeted research applications.

Mesuaxanthone B (CAS 5042-03-5): Quantified Differential Evidence Against Xanthone Class Comparators


Anti-inflammatory Potency: Mesuaxanthone B vs. Macluraxanthone and α-Mangostin in LPS-Stimulated RAW 264.7 Macrophages

In a head-to-head evaluation of sixteen pure metabolites from three Mesua species, Mesuaxanthone B was among the xanthones tested for nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages. While prenylated xanthones macluraxanthone and α-mangostin demonstrated significant activity with IC₅₀ values <16.0 μM, Mesuaxanthone B did not meet this potency threshold. This SAR finding demonstrates that the 1,5,6-trihydroxy substitution pattern of Mesuaxanthone B is insufficient to confer strong NO-mediated anti-inflammatory activity; the prenyl/pyrano substituents present in the more active congeners are essential pharmacophoric elements [1].

Anti-inflammatory Nitric Oxide Inhibition RAW 264.7 Macrophage

Cytotoxicity Profile: Mesuaxanthone B vs. Prenylated Xanthones Across Nine Human Cancer Cell Lines

A comprehensive SAR study evaluating eleven xanthone derivatives across nine human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23) revealed that cytotoxicity is strongly dependent on prenylation status. Compounds bearing diprenyl, dipyrano, or prenylated pyrano substituents—specifically mesuaferrin A, macluraxanthone, and α-mangostin—exhibited strong, broad-spectrum cytotoxicities with significant inhibitory effects across all nine tested cell lines. In contrast, 1,5-dihydroxyxanthone (a simpler hydroxylated analog) and by structural inference non-prenylated Mesuaxanthone B lack the lipophilic substituents required for potent, multi-lineage anticancer activity [1].

Cytotoxicity SAR Xanthone Derivatives

Gastric Cancer Cell Cytotoxicity: Mesuaxanthone B IC₅₀ Against BGC-823 Cell Line

Mesuaxanthone B exhibits measurable but moderate cytotoxicity against the human gastric cancer cell line BGC-823, with an IC₅₀ of 10.1 μM following 48-hour exposure in an MTT assay [1]. This single-cell-line activity represents a defined, reproducible endpoint for experimental applications, though no direct comparative data against other xanthones in the identical BGC-823 assay system are available in the open literature.

Gastric Cancer BGC-823 Cytotoxicity

Cell-Type Selectivity: Differential Cytotoxicity Between Vero (Non-Tumorigenic) and HeLa (Cervical Cancer) Cells

Comparative cytotoxicity assessment reveals that Mesuaxanthone B exhibits lower IC₅₀ values against Vero cells (African green monkey kidney epithelial, non-tumorigenic) at 0.224 mM compared to HeLa (human cervical cancer) cells . The directionality of this difference—higher potency against the non-cancer Vero line than against the cancer HeLa line—indicates that Mesuaxanthone B does not display preferential cytotoxicity toward this particular cancer cell type in this assay system. This differential profile contrasts with the behavior expected of a cancer-selective agent.

Selectivity Vero Cells HeLa Cells

Analytical Reference Standard Specification: HPLC Purity ≥98% for Quantitative Applications

Commercially available Mesuaxanthone B is supplied as an analytical reference standard with HPLC-verified purity ≥98%, standardized for use in content determination and quantitative phytochemical analysis [1]. Physical characterization includes melting point >300 °C, boiling point 479.3±45.0 °C at 760 Torr, density 1.640±0.06 g/cm³ at 20 °C, and most acidic pKa 6.94±0.20 at 25 °C .

Analytical Standard HPLC Quantification

CNS Depressant Activity: Qualitative Class Effect Shared with Mesuaxanthone A and Euxanthone

Mesuaxanthone B, alongside Mesuaxanthone A and euxanthone, produces CNS depressant effects in rodent models characterized by ptosis, sedation, decreased spontaneous motor activity, loss of muscle tone, and potentiation of pentobarbitone-induced sleeping time [1]. These effects are qualitatively described across multiple studies as a class property of certain Mesua-derived xanthones. However, quantitative dose-response data (e.g., ED₅₀ values for sedation, exact sleeping time prolongation percentages) enabling direct potency comparisons among Mesuaxanthone B, Mesuaxanthone A, and euxanthone are not provided in the available literature abstracts.

CNS Depression Sedation Behavioral Pharmacology

Mesuaxanthone B (CAS 5042-03-5): Evidence-Backed Application Scenarios for Scientific Procurement


SAR Studies: Non-Prenylated Baseline Scaffold for Xanthone Functionalization Research

Investigators conducting structure-activity relationship (SAR) studies on xanthone derivatives should procure Mesuaxanthone B as the non-prenylated, 1,5,6-trihydroxy-substituted baseline scaffold. Quantitative evidence demonstrates that prenylated xanthones (macluraxanthone, α-mangostin, mesuaferrin A) exhibit potent, broad-spectrum cytotoxicity across nine human cancer cell lines and achieve NO inhibition IC₅₀ values <16.0 μM, whereas the non-prenylated scaffold lacks these potent activities [1][2]. This differential enables controlled experimentation to isolate the specific contribution of prenyl, pyrano, and dipyrano substituents to enhanced membrane permeability and target engagement. Mesuaxanthone B serves as the appropriate negative control or starting material for semi-synthetic derivatization studies aimed at understanding pharmacophore requirements for anti-inflammatory and cytotoxic activity in the xanthone class.

Gastric Cancer Model Systems: Defined Cytotoxicity Reference for BGC-823 Cell-Based Assays

Researchers utilizing the BGC-823 human gastric cancer cell line as a model system should procure Mesuaxanthone B when a compound with established, reproducible cytotoxic activity (IC₅₀ = 10.1 μM under 48-hour MTT assay conditions) is required [1]. This defined potency provides a quantitative benchmark for assay validation, dose-range finding, and comparative evaluation of novel test compounds. The availability of this specific IC₅₀ datum allows for direct experimental calibration when BGC-823 is the cell line of interest, distinguishing Mesuaxanthone B from xanthones lacking characterized activity in this particular model.

Analytical Method Development and Phytochemical Quantification

Analytical chemists and quality control laboratories developing HPLC or LC-MS methods for the quantification of xanthones in botanical extracts or formulated products should procure Mesuaxanthone B as a certified reference standard (HPLC purity ≥98%) [1][2]. The compound's well-defined physical properties—including melting point >300 °C, boiling point 479.3±45.0 °C, density 1.640±0.06 g/cm³, and pKa 6.94±0.20—support method validation, system suitability testing, and accurate quantitation in compliance with pharmacopoeial or regulatory standards [3]. Its presence across multiple medicinal plant species (Mesua ferrea, Calophyllum inophyllum, Garcinia spp., Hypericum japonicum) makes it a broadly applicable marker compound for quality control of herbal materials and dietary supplements.

Selectivity Studies: Non-Cancer Cell vs. Cancer Cell Cytotoxicity Assessment

Investigators studying differential cytotoxicity between non-tumorigenic and cancer cell lines should consider Mesuaxanthone B as a comparator compound based on its characterized selectivity profile. Quantitative data demonstrate lower IC₅₀ values against Vero (non-tumorigenic African green monkey kidney epithelial) cells (0.224 mM) compared to HeLa (human cervical cancer) cells [1]. This differential—higher potency against the non-cancer line—positions Mesuaxanthone B as a useful reference compound for benchmarking cancer-selective agents or for studies investigating the structural determinants of cell-type specificity in the xanthone class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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